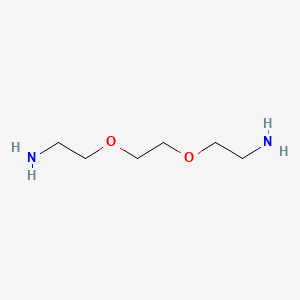

1,8-Diamino-3,6-dioxaoctane

Vue d'ensemble

Description

Applications De Recherche Scientifique

Bis-NH2-PEG2 is extensively used in scientific research due to its versatility:

Chemistry: It serves as a linker in the synthesis of complex molecules, including polymers and dendrimers.

Biology: The compound is used to modify proteins and peptides, enhancing their solubility and stability.

Medicine: Bis-NH2-PEG2 is employed in drug delivery systems, improving the pharmacokinetics and bioavailability of therapeutic agents.

Industry: It is used in the development of new materials, such as hydrogels and coatings, due to its biocompatibility and functional properties

Mécanisme D'action

Target of Action

1,8-Diamino-3,6-dioxaoctane, also known as Amino-PEG2-Amine, is a crosslinker containing two amino groups . The primary targets of this compound are carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyls (ketone, aldehyde) .

Mode of Action

The amino groups in Amino-PEG2-Amine are reactive and can form covalent bonds with its targets . This interaction results in the formation of stable linkages, which can be used for various applications such as drug delivery and surface modifications .

Biochemical Pathways

It’s known that the compound plays a role in the synthesis of various molecular cages, macrocycles, and microporous materials

Pharmacokinetics

It’s known that the compound has a molar mass of 14820 g/mol . The compound is a liquid at room temperature, with a density of 1.01 g/cm3 at 20 °C . It’s also known that the compound has a flash point of 121 °C . More research is needed to understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

The result of the action of this compound is the formation of stable linkages with its targets . These linkages can be used for various applications, including the synthesis of a wide range of compounds and materials .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored at temperatures below +30°C . Furthermore, the compound is classified as combustible and

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du Bis-NH2-PEG2 implique généralement la réaction du diéthylène glycol avec l'ammoniac ou une amine dans des conditions contrôlées. Une méthode courante comprend les étapes suivantes :

Matériaux de départ : Diéthylène glycol et ammoniac ou une amine.

Conditions de réaction : La réaction est généralement effectuée en présence d'un catalyseur, tel qu'un acide ou une base forte, à des températures élevées (environ 100 à 150 °C).

Purification : Le produit est purifié par distillation ou recristallisation pour obtenir des niveaux de pureté élevés.

Méthodes de production industrielle

Dans les environnements industriels, la production de Bis-NH2-PEG2 implique des réacteurs à grande échelle et des procédés à flux continu pour garantir une qualité et un rendement constants. Le processus est optimisé pour l'efficacité, intégrant souvent des systèmes automatisés pour la surveillance et le contrôle.

Analyse Des Réactions Chimiques

Types de réactions

Le Bis-NH2-PEG2 subit diverses réactions chimiques, notamment :

Réactions de substitution : Les groupes amino peuvent participer à des réactions de substitution nucléophile avec des électrophiles, tels que les halogénures d'alkyle.

Réactions de condensation : Le composé peut former des amides ou des imides par réaction avec des acides carboxyliques ou leurs dérivés.

Oxydation et réduction : Les groupes amino peuvent être oxydés pour former des composés nitroso ou nitro, ou réduits pour former des amines primaires.

Réactifs et conditions courants

Réactions de substitution : Halogénures d'alkyle, solvants comme le dichlorométhane et bases telles que la triéthylamine.

Réactions de condensation : Acides carboxyliques, chlorures d'acides ou anhydrides, souvent en présence d'agents de couplage comme l'EDC ou le DCC.

Oxydation : Agents oxydants comme le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent les amines substituées, les amides et divers dérivés PEGylés, qui sont utiles dans la délivrance de médicaments et d'autres applications.

Applications de la recherche scientifique

Le Bis-NH2-PEG2 est largement utilisé dans la recherche scientifique en raison de sa polyvalence :

Chimie : Il sert de lien dans la synthèse de molécules complexes, notamment les polymères et les dendrimères.

Biologie : Le composé est utilisé pour modifier les protéines et les peptides, en améliorant leur solubilité et leur stabilité.

Médecine : Le Bis-NH2-PEG2 est utilisé dans les systèmes de délivrance de médicaments, en améliorant la pharmacocinétique et la biodisponibilité des agents thérapeutiques.

Industrie : Il est utilisé dans le développement de nouveaux matériaux, tels que les hydrogels et les revêtements, en raison de sa biocompatibilité et de ses propriétés fonctionnelles

Mécanisme d'action

Le mécanisme par lequel le Bis-NH2-PEG2 exerce ses effets est principalement dû à sa capacité à former des conjugués stables avec d'autres molécules. Les groupes amino peuvent réagir avec divers groupes fonctionnels, créant des liaisons covalentes qui améliorent la stabilité, la solubilité et la biodisponibilité des molécules conjuguées. Cette propriété est particulièrement précieuse dans la délivrance de médicaments, où le Bis-NH2-PEG2 peut améliorer l'index thérapeutique des médicaments en réduisant leur toxicité et en augmentant leur temps de circulation dans le corps .

Comparaison Avec Des Composés Similaires

Composés similaires

Bis-NH2-PEG3 : Contient trois unités d'éthylène glycol, offrant une longueur de chaîne plus longue et potentiellement des propriétés de solubilité et de biocompatibilité différentes.

Bis-NH2-PEG4 : Contient quatre unités d'éthylène glycol, ce qui étend encore la longueur de la chaîne et modifie ses propriétés physiques et chimiques.

NH2-PEG2-OH : Contient un groupe amino et un groupe hydroxyle, offrant des possibilités de réactivité et de conjugaison différentes.

Unicité du Bis-NH2-PEG2

Le Bis-NH2-PEG2 est unique en raison de sa longueur de chaîne équilibrée et de la présence de deux groupes amino, qui fournissent plusieurs sites de conjugaison. Cela le rend particulièrement utile dans les applications nécessitant un contrôle précis de l'architecture moléculaire et de la fonctionnalité, telles que la synthèse de systèmes complexes de délivrance de médicaments et de bioconjugués .

Propriétés

IUPAC Name |

2-[2-(2-aminoethoxy)ethoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2O2/c7-1-3-9-5-6-10-4-2-8/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWBOPFCKHIJFMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24991-53-5 | |

| Record name | Polyethylene glycol bis(2-aminoethyl) ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24991-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9044742 | |

| Record name | 2,2'-[Ethane-1,2-diylbis(oxy)]diethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear light yellow liquid; [Sigma-Aldrich MSDS] Hygroscopic liquid; [Alfa Aesar MSDS] | |

| Record name | Ethanamine, 2,2'-[1,2-ethanediylbis(oxy)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-(Ethylenedioxy)bis(ethylamine) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18215 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

929-59-9 | |

| Record name | 2,2′-(Ethylenedioxy)bis(ethylamine) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=929-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene glycol bis(2-aminoethyl) ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000929599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 929-59-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28972 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanamine, 2,2'-[1,2-ethanediylbis(oxy)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-[Ethane-1,2-diylbis(oxy)]diethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-dioxaoctamethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.003 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLENE GLYCOL BIS(2-AMINOETHYL) ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R41ZT4UF34 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.